molecular formula C11H22N2O2 B7918584 N-[1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-N-methyl-acetamide

N-[1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-N-methyl-acetamide

Cat. No.: B7918584
M. Wt: 214.30 g/mol
InChI Key: LEEHIHWNHMUPOB-UHFFFAOYSA-N
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Description

N-[1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-N-methyl-acetamide is a piperidine-based acetamide derivative characterized by a hydroxy-ethyl substituent on the piperidine ring and an N-methyl acetamide group. This structure confers both hydrophilic (via the hydroxyl group) and lipophilic (via the piperidine and methyl groups) properties, making it a candidate for drug development, particularly in targeting central nervous system (CNS) receptors or enzymes. Its synthesis typically involves multi-step organic reactions, including amidation and alkylation, with purification via column chromatography .

Properties

IUPAC Name

N-[[1-(2-hydroxyethyl)piperidin-3-yl]methyl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-10(15)12(2)8-11-4-3-5-13(9-11)6-7-14/h11,14H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEEHIHWNHMUPOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CC1CCCN(C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-N-methyl-acetamide typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of N-methylacetamide with 1-(2-hydroxyethyl)piperidine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with a solvent such as ethanol or methanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-N-methyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can regenerate the hydroxyl group. Substitution reactions can introduce various functional groups onto the nitrogen atom .

Scientific Research Applications

N-[1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-N-methyl-acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-N-methyl-acetamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and nitrogen atom play crucial roles in its reactivity and binding to biological molecules. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects .

Comparison with Similar Compounds

Substitution Patterns and Backbone Modifications

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent Modifications Key Properties/Applications Reference(s)
N-[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-methyl-acetamide Hydroxy-ethyl on piperidin-3-yl (no methylene spacer) Discontinued pharmaceutical intermediate; potential CNS targeting
N-[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-N-methyl-acetamide Chloro-acetyl group replaces hydroxy-ethyl Higher reactivity (e.g., nucleophilic substitution); molecular weight: 246.74 g/mol
N-[1-(2-Amino-ethyl)-piperidin-3-yl]-N-ethyl-acetamide Amino-ethyl substituent; ethyl instead of methyl on acetamide Increased basicity; potential for hydrogen bonding; CAS: 2090407-66-0
(E)-N-(1-ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide Hydroxyimino (oxime) group; ethyl on piperidine Enhanced metal chelation capacity; synthetic yield: 68–72%
2-{4-cyclopropyl-2-[4-(2-methoxy-phenyl)-piperidin-1-yl]-...-N-methyl-acetamide Complex aryl-pyrimidinyl backbone; hydroxy-ethyl on acetamide Neurotensin receptor agonist; demonstrates receptor-binding specificity
N-[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide Pyrrolidine (5-membered ring) instead of piperidine Reduced ring strain; altered bioavailability

Physicochemical Properties

  • Solubility: Hydroxy-ethyl and amino-ethyl groups improve aqueous solubility via hydrogen bonding, whereas chloro-acetyl and aryl groups enhance lipophilicity .
  • Stability : Hydroxy-ethyl derivatives are more stable under physiological conditions compared to reactive groups like chloro-acetyl .

Biological Activity

N-[1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-N-methyl-acetamide, a compound belonging to the piperidine class, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and implications for therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H22_{22}N2_2O2_2
  • Molecular Weight : 214.3 g/mol
  • CAS Number : 1353988-28-9

The compound features a piperidine ring substituted with a hydroxyethyl group and an acetamide moiety, which contribute to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated various piperidine derivatives, revealing that compounds with similar structures demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected derivatives are summarized in Table 1.

Compound Target Organism MIC (mg/mL)
PA-1Staphylococcus aureus0.0039
PA-1Escherichia coli0.025
Other DerivativesCandida albicans3.125 - 100

The mechanism by which this compound exerts its effects is thought to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis.
  • Receptor Interaction : The piperidine nitrogen can interact with various biological receptors, potentially modulating signaling pathways relevant to microbial resistance.
  • Hydrogen Bonding : The hydroxy group can form hydrogen bonds with biological macromolecules, enhancing binding affinity to target sites.

Study on Antimicrobial Efficacy

A notable study conducted by researchers evaluated the efficacy of this compound against clinical isolates of pathogens. The results indicated that the compound exhibited a broad spectrum of activity, particularly against resistant strains of Staphylococcus aureus and Escherichia coli.

Comparative Analysis with Other Piperidine Derivatives

In another investigation, the biological activity of this compound was compared with other piperidine derivatives. The study highlighted that modifications on the piperidine ring significantly influenced antimicrobial potency, suggesting structure-activity relationships (SAR) that could guide future drug design.

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